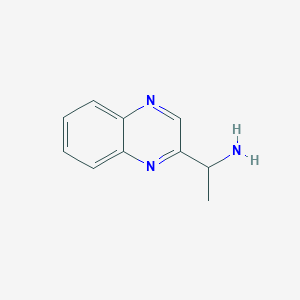

1-(Quinoxalin-2-yl)ethanamine

CAS No.:

Cat. No.: VC15987147

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-quinoxalin-2-ylethanamine |

| Standard InChI | InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3 |

| Standard InChI Key | YITXQQSVANLVGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC2=CC=CC=C2N=C1)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the compound is (1S)-1-(quinoxalin-2-yl)ethan-1-amine, reflecting its chiral center at the ethanamine carbon . The quinoxaline core consists of a fused benzene-pyrazine system, with the ethanamine group attached at the pyrazine ring's C2 position. The (1S) configuration confers stereochemical specificity, critical for potential biological interactions .

Molecular Descriptors and Identifiers

-

Molecular Formula: C₁₀H₁₁N₃

-

SMILES Notation: CC@@HN

The stereospecific SMILES string confirms the (S)-configuration, while the InChIKey provides a unique identifier for database searches .

Synthetic Methodologies

Oxidative Amidation–Heterocycloannulation

Raghunadh et al. (2020) developed a metal-free route to quinoxalin-2-ones using 2,2-dibromo-1-arylethanones and aryl-1,2-diamines . Although optimized for ketone products, modifying the diamine component or introducing reductive amination steps might yield ethanamine derivatives .

Physicochemical Properties

While experimental data on solubility and melting points remain unreported, computational predictions based on structural analogs suggest:

-

LogP: ~1.2 (moderate lipophilicity)

-

Polar Surface Area: ~41 Ų (indicative of moderate membrane permeability)

The quinoxaline ring contributes to π-π stacking interactions, while the primary amine enables salt formation or Schiff base derivatization .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s chiral center and modular structure allow for:

-

Stereochemical diversification: Synthesis of (R)-enantiomers to study configuration-activity relationships.

-

Functionalization: Acylation of the amine to improve pharmacokinetics .

Diagnostic Agent Development

Quinoxaline’s fluorescence properties (λₑₘ ~450 nm) could be harnessed for bioimaging probes when conjugated to targeting moieties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume